molecular formula C24H17N3O6S B11698894 2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 4-nitrobenzoate

2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 4-nitrobenzoate

Cat. No.: B11698894
M. Wt: 475.5 g/mol
InChI Key: ZMFVEAVWXUMJQJ-KGENOOAVSA-N
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Description

2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 4-nitrobenzoate is a complex organic compound that features a thiazole ring, a phenyl group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Aldol Condensation: The thiazole derivative is then subjected to an aldol condensation with an aromatic aldehyde to form the desired intermediate.

    Esterification: The intermediate is esterified with 4-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl group.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of phenols or other substituted aromatic compounds.

Scientific Research Applications

2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl benzoate
  • 2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 4-chlorobenzoate

Uniqueness

The presence of the nitro group in 2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 4-nitrobenzoate makes it unique compared to its analogs. This group can undergo reduction to form amines, which can further react to form various derivatives with potential biological activities.

Properties

Molecular Formula

C24H17N3O6S

Molecular Weight

475.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H17N3O6S/c1-32-20-13-15(14-21-22(28)26-24(34-21)25-17-5-3-2-4-6-17)7-12-19(20)33-23(29)16-8-10-18(11-9-16)27(30)31/h2-14H,1H3,(H,25,26,28)/b21-14+

InChI Key

ZMFVEAVWXUMJQJ-KGENOOAVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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